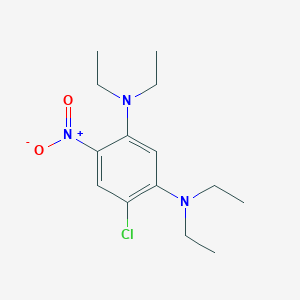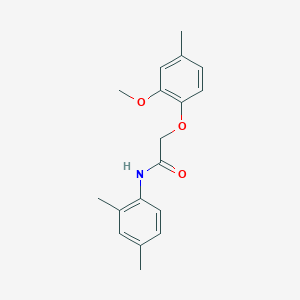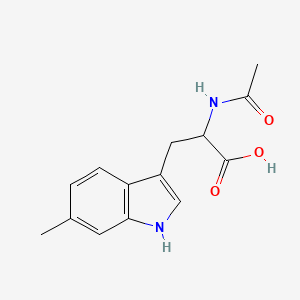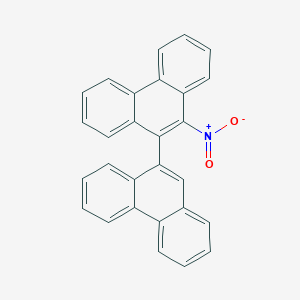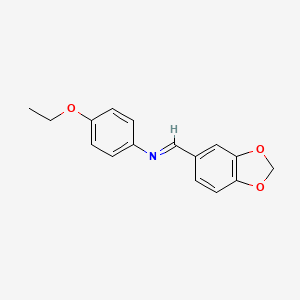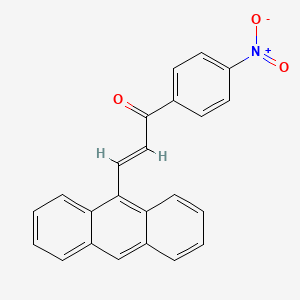![molecular formula C18H16N2O8 B11953242 Diethyl 6,6'-dinitro[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B11953242.png)
Diethyl 6,6'-dinitro[1,1'-biphenyl]-2,2'-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 6,6’-dinitro[1,1’-biphenyl]-2,2’-dicarboxylate is a complex organic compound with the molecular formula C18H16N2O8 It is a derivative of biphenyl, characterized by the presence of nitro groups and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 6,6’-dinitro[1,1’-biphenyl]-2,2’-dicarboxylate typically involves the nitration of biphenyl derivatives followed by esterification. One common method includes the nitration of 2,2’-dibromo-1,1’-biphenyl using a mixture of concentrated nitric and sulfuric acids to introduce nitro groups at the 6,6’ positions. The resulting dinitro compound is then subjected to esterification with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
Diethyl 6,6’-dinitro[1,1’-biphenyl]-2,2’-dicarboxylate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: Diethyl 6,6’-diamino[1,1’-biphenyl]-2,2’-dicarboxylate.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Hydrolysis: 6,6’-dinitro[1,1’-biphenyl]-2,2’-dicarboxylic acid.
Scientific Research Applications
Diethyl 6,6’-dinitro[1,1’-biphenyl]-2,2’-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of diethyl 6,6’-dinitro[1,1’-biphenyl]-2,2’-dicarboxylate is primarily influenced by its nitro groups and ester functionalities. The nitro groups can undergo reduction to form reactive intermediates that interact with biological targets, such as enzymes and receptors. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2,2’-Dinitrobiphenyl: Similar structure but lacks the ester functionalities.
6,6’-Dinitro-2,2’-dimethylbiphenyl: Similar nitro groups but with methyl substituents instead of ester groups.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and a wide range of biological activities .
Properties
Molecular Formula |
C18H16N2O8 |
|---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
ethyl 2-(2-ethoxycarbonyl-6-nitrophenyl)-3-nitrobenzoate |
InChI |
InChI=1S/C18H16N2O8/c1-3-27-17(21)11-7-5-9-13(19(23)24)15(11)16-12(18(22)28-4-2)8-6-10-14(16)20(25)26/h5-10H,3-4H2,1-2H3 |
InChI Key |
UWPTXRFFGKGHFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C2=C(C=CC=C2[N+](=O)[O-])C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


